molecular formula C15H24N2O5S B10880462 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol

Cat. No.: B10880462
M. Wt: 344.4 g/mol
InChI Key: HWMFEPNKHVUKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a dimethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. For instance, the piperazine ring can act as a ligand for various receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the dimethoxyphenol moiety can participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The ethylsulfonyl group enhances solubility, while the dimethoxyphenol moiety provides redox activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H24N2O5S

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(4-ethylsulfonylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C15H24N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)11-12-9-13(21-2)15(18)14(10-12)22-3/h9-10,18H,4-8,11H2,1-3H3

InChI Key

HWMFEPNKHVUKJS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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